Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate
Description
Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate is a multifunctional organic compound characterized by a prop-2-enoate ester backbone substituted with an azide group (-N₃) and a 4-bromo-5-phenylfuran moiety. The azide group confers reactivity for click chemistry applications, while the bromine and phenyl substituents on the furan ring may influence electronic properties, steric effects, and intermolecular interactions.
Properties
CAS No. |
594815-17-5 |
|---|---|
Molecular Formula |
C15H12BrN3O3 |
Molecular Weight |
362.18 g/mol |
IUPAC Name |
ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H12BrN3O3/c1-2-21-15(20)13(18-19-17)9-11-8-12(16)14(22-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
YNLAAWZNSHRDCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(O1)C2=CC=CC=C2)Br)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as copper(I) iodide to facilitate the azidation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted furan compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 2-azido-3-(4-bromo-5-phenylfuran-2-yl)prop-2-enoate involves its interaction with molecular targets through its azido and bromo groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The bromo group can participate in halogen bonding and electrophilic aromatic substitution reactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects and Functional Groups
The compound’s key structural features are compared to analogs in Table 1.
Table 1: Structural and Functional Comparison
Key Observations:
- Azide Reactivity : The target compound shares the azide group with 2-azido-3-(TBDMSoxy)-1-phenylbutan-1-one, enabling participation in Huisgen cycloaddition reactions. However, the absence of a silyl protecting group in the target may increase its reactivity in aqueous environments .
- Halogen vs. Hydrogen Bonding : The 4-bromo substituent on the furan ring contrasts with the hydroxy and methoxy groups in EHD. Bromine may facilitate halogen bonding in crystal packing, whereas EHD’s hydroxyl group promotes hydrogen-bonded supramolecular networks .
Crystallographic and Computational Insights
- Software Tools : Structural validation of analogs often employs SHELXL for refinement and Mercury for visualizing intermolecular interactions . For instance, Mercury’s packing similarity analysis could compare the target’s halogen bonding patterns with EHD’s hydrogen-bonded networks .
- Thermal Stability: Perfluorinated prop-2-enoates exhibit exceptional stability due to strong C-F bonds, whereas the target compound’s bromine and azide groups may reduce thermal resilience compared to fluorinated analogs .
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